Thiol-PEG8-acid

Description

Overview of Polyethylene (B3416737) Glycol (PEG) and its Role in Biomedical Science

Polyethylene Glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer extensively utilized across various scientific and industrial domains, including biomedicine and pharmaceuticals. universci.comsigmaaldrich.com Its widespread application stems from its unique physicochemical properties, such as excellent water solubility, low toxicity, and minimal immunogenicity. universci.comcrimsonpublishers.commdpi.comekb.egchempep.com PEG's structure, composed of repeating ethylene (B1197577) oxide units, allows it to form hydrogen bonds with water molecules, contributing to its high solubility in aqueous environments. chempep.comnih.gov

PEGylation Concepts and Significance

PEGylation is a widely adopted technique involving the covalent attachment of PEG chains to various molecules, including drugs, proteins, peptides, and nanoparticles. universci.comcrimsonpublishers.comekb.egwisdomlib.orgresearchgate.net This modification significantly enhances the stability, therapeutic efficacy, and bioavailability of the modified molecules. universci.comwisdomlib.org Key benefits of PEGylation include:

Improved Solubility: PEG's hydrophilic nature increases the water solubility of poorly soluble conjugates. ekb.eg

Extended Circulation Half-Life: PEGylation helps to prolong the residence time of therapeutics in the body by reducing their degradation by metabolic enzymes and minimizing immune clearance. crimsonpublishers.comwisdomlib.orgresearchgate.net It also helps shield the modified molecules from opsonin-mediated adsorption and reduces uptake by the mononuclear phagocyte system (MPS), thereby extending blood circulation time. researchgate.net

Reduced Immunogenicity: The stealth properties conferred by PEGylation help to reduce the immunogenicity and antigenicity of proteins and other biomolecules, allowing for better circulation and prolonged therapeutic effect. universci.comcrimsonpublishers.comwisdomlib.orgresearchgate.netnih.gov

Enhanced Stability: PEGylation can prevent self-aggregation and improve the physical stability of conjugates. ekb.eg

Reduced Non-Specific Binding: PEG-functionalized surfaces resist non-specific protein adsorption and inhibit the non-specific binding of charged molecules. axispharm.comnih.gov

The concept of PEGylation emerged in the 1970s, initially demonstrating its ability to alter the immunological properties of proteins and extend their circulation time. crimsonpublishers.comchempep.comnih.gov Since then, it has become a cornerstone in optimizing drug delivery systems and enhancing the efficacy of therapeutic agents. universci.comwisdomlib.orgresearchgate.net

Evolution of PEG Architectures for Tailored Applications

The versatility of PEG has led to the development of various architectures beyond simple linear chains to meet specific application requirements in bioconjugation and biomaterial design. sigmaaldrich.comchempep.com Initially, the focus was on linear PEGs, but over the past three decades, PEG linkers have evolved significantly. chempep.com Modern PEG architectures include:

Linear PEGs: The simplest form, often used for direct conjugation.

Branched PEGs: Offer multiple attachment points and can be more effective in shielding payloads. sigmaaldrich.comamericanpharmaceuticalreview.com

Multi-arm PEGs: Provide higher valency for conjugation or crosslinking, useful in hydrogel preparation. sigmaaldrich.commdpi.com

Cleavable PEGs: Designed to release the conjugated molecule under specific physiological conditions, offering controlled drug release.

Discrete PEGs (dPEGs): Synthesized with a single, specific molecular weight, enabling more precise bioconjugation strategies. sigmaaldrich.comchempep.com

These diverse architectures allow for tailored control over properties such as hydrodynamic radius, drug release profiles, and interaction with biological systems. americanpharmaceuticalreview.commdpi.comacs.orgrsc.org For instance, the molecular weight, architecture, and density of PEG chains significantly impact the behavior of PEGylated systems, requiring careful optimization for enhanced pharmacokinetics. mdpi.com

Heterobifunctional Linkers in Molecular Design

In molecular design, particularly for bioconjugation and biomaterial synthesis, linkers play a crucial role in connecting different molecular entities. Bifunctional crosslinkers contain two or more reactive "ends" that allow for the chemical bonding of desired molecules. papyrusbio.com Among these, heterobifunctional linkers are particularly valuable.

Advantages of Orthogonal Functionality

Heterobifunctional linkers are characterized by having two distinct, non-interfering (orthogonal) functional groups at each end of their structure. papyrusbio.comacs.orgrsc.org This orthogonality is a significant advantage as it allows for precise, stepwise conjugation reactions. papyrusbio.comacs.org The benefits include:

Increased Precision and Control: With orthogonal functionalities, researchers can control the sequence of reactions, attaching one molecule at a time without affecting the other reactive group. papyrusbio.comacs.org This leads to better reaction yields and fewer unwanted byproducts compared to homobifunctional reagents where both ends are identical. papyrusbio.com

Selective Conjugation: Different reactive groups can be chosen to selectively target specific functionalities on biomolecules (e.g., thiols, amines, carboxylic acids), enabling site-specific bioconjugation. mdpi.comacs.orgrsc.org

Complex Molecular Architectures: Orthogonal chemistry facilitates the creation of complex, well-defined molecular conjugates and biomaterials with precise control over their structure and composition. acs.org

Examples of orthogonal reactions include thiol-maleimide click chemistry and amide coupling, which can be performed sequentially without cross-reactivity. broadpharm.commedkoo.comaxispharm.com

Design Principles of Thiol-PEG-acid Structures

Thiol-PEG-acid structures are a class of heterobifunctional linkers designed to leverage the distinct reactivity of thiol and carboxylic acid groups, separated by a PEG spacer. The design principles are based on:

Thiol (Sulfhydryl) Group (-SH): The thiol group is highly reactive towards maleimides, vinyl sulfones, activated disulfides (e.g., OPSS), and transition metal surfaces, particularly gold and silver. nih.govbroadpharm.commedkoo.comaxispharm.combroadpharm.com This reactivity makes it ideal for conjugating to cysteine residues in proteins or for surface immobilization. rsc.orgbroadpharm.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is readily activated for coupling with primary amine groups (e.g., lysine (B10760008) residues in proteins or amine-terminated polymers) to form stable amide bonds. broadpharm.commedkoo.comaxispharm.combroadpharm.com Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.commedkoo.comaxispharm.com

PEG Spacer: The polyethylene glycol chain serves as a flexible, hydrophilic spacer between the two reactive ends. axispharm.combroadpharm.commedkoo.com Its presence imparts water solubility to the resulting conjugate, enhances biocompatibility, and minimizes non-specific interactions. axispharm.combroadpharm.commedkoo.combroadpharm.com The length of the PEG chain (e.g., PEG8) can be varied to optimize the distance between the conjugated molecules, influencing their biological activity, stability, and pharmacokinetics. americanpharmaceuticalreview.commdpi.com

This combination allows for highly controlled and selective conjugation, making Thiol-PEG-acid linkers versatile tools in bioconjugation. axispharm.com

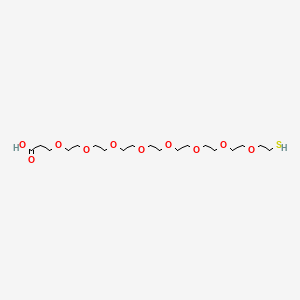

Thiol-PEG8-acid: A Specific Heterobifunctional PEG Derivative

This compound is a specific heterobifunctional PEG derivative featuring a thiol group and a terminal carboxylic acid group separated by an 8-unit polyethylene glycol chain. broadpharm.commedkoo.comaxispharm.com Its molecular formula is C19H38O10S and its molecular weight is approximately 458.6 g/mol . broadpharm.commedkoo.comnih.govbiochempeg.com

As a PEG linker, this compound is soluble in aqueous media due to its hydrophilic PEG spacer. broadpharm.commedkoo.comaxispharm.com The thiol functionality on one end allows for reactions with maleimide (B117702), OPSS, vinylsulfone, and various transition metal surfaces, including gold and silver. broadpharm.commedkoo.comaxispharm.combroadpharm.com The carboxylic acid group on the other end can react with primary amines in the presence of coupling reagents like EDC or HATU to form stable amide bonds. broadpharm.commedkoo.comaxispharm.com

This compound is widely applied in medical research, drug delivery, nanotechnology, and new materials research. biochempeg.com It is particularly useful for modifying proteins, peptides, and other materials with amino or other acid-reactive chemical groups. axispharm.com The specific PEG8 length offers a defined spacer, which can be crucial for optimizing the properties of the resulting bioconjugates, such as improving solubility, stability, and reducing immunogenicity. axispharm.com

Chemical Structure and Functional Groups for Research Applications

This compound, also known by its IUPAC name 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, possesses a molecular formula of CHOS and a molecular weight of 458.6 g/mol . nih.gov Its structure features a central polyethylene glycol (PEG) chain composed of eight ethylene glycol units, terminated at one end by a thiol (-SH) group and at the other by a carboxylic acid (-COOH) group. nih.govbroadpharm.com

Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHOS | nih.gov |

| Molecular Weight | 458.6 g/mol | nih.gov |

| PubChem CID | 16218251 | nih.gov |

| CAS Number | 866889-02-3 | nih.gov |

| Purity (typical) | ≥95% | broadpharm.comaxispharm.com |

| Storage Condition | Dry, dark, 0-4°C (short term), -20°C (long term) | medkoo.com |

| Solubility | Soluble in DMSO | medkoo.com |

These functional groups impart distinct reactivity profiles crucial for diverse research applications:

Thiol Group (-SH): The terminal thiol group is highly nucleophilic and serves as a reactive handle for various chemical modifications. It readily undergoes reactions with maleimides, orthopyridyl disulfide (OPSS), vinylsulfones, and can bind to transition metal surfaces, particularly gold and silver. broadpharm.comaxispharm.commedkoo.combroadpharm.com This reactivity is extensively utilized in Michael addition reactions, enabling the covalent attachment of this compound to biomolecules containing suitable electrophilic sites, such as cysteine residues in proteins. mdpi.comacs.orgnih.gov The thiol's redox sensitivity further expands its chemical modification possibilities. acs.org

Carboxylic Acid Group (-COOH): The terminal carboxylic acid group provides another versatile site for conjugation. It can be activated using carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.comaxispharm.commedkoo.com This activation allows the carboxylic acid to form stable amide bonds with primary and secondary amine groups present in biomolecules or on material surfaces. broadpharm.comaxispharm.com

PEG Spacer: The polyethylene glycol (PEG) chain itself is a critical component. Its hydrophilic nature significantly increases the solubility of conjugated molecules in aqueous media. broadpharm.commedkoo.com PEG is also known for its biocompatibility, low immunogenicity, and ability to reduce non-specific protein adsorption, thereby enhancing the "stealth" properties of modified surfaces or molecules. mdpi.comresearchgate.net The flexibility of the PEG chain provides a spacer arm, reducing steric hindrance between the conjugated entities and allowing for optimal biological interactions. rsc.org

Rationale for PEG8 Chain Length in Specific Research Contexts

The selection of a specific PEG chain length, such as PEG8, is a critical design parameter in biomaterial and bioconjugation research, as it profoundly influences the physicochemical and biological properties of the resulting conjugates. The "8" in this compound denotes eight repeating ethylene glycol units, placing it within an intermediate molecular weight range for PEG linkers.

The rationale for choosing an intermediate PEG length like PEG8 often revolves around balancing several key factors:

Hydrodynamic Volume and Circulation Time: PEGylation, the process of conjugating PEG to molecules, increases their hydrodynamic volume, which can reduce renal clearance and prolong the circulating half-life of therapeutic agents. mdpi.comresearchgate.net While longer PEG chains generally lead to longer circulation times, there can be an optimal length beyond which efficacy may decrease due to reduced cellular uptake or other interactions. mdpi.comresearchgate.net Intermediate lengths like PEG8 contribute to enhanced circulation without excessive size.

"Stealth" Properties and Immunogenicity: PEG chains are effective in shielding conjugated molecules or surfaces from immune recognition and reducing non-specific interactions, a phenomenon often referred to as imparting "stealth" properties. mdpi.comresearchgate.net Studies have shown that optimizing PEG length is crucial for achieving enhanced stealth properties and reduced macrophage interactions. For instance, PEG lengths around 5 kDa (which corresponds to approximately PEG110, indicating that PEG8 is a much smaller, discrete PEG) have demonstrated improved characteristics compared to both shorter and significantly longer chains in certain drug delivery systems. mdpi.com While PEG8 is much smaller than 5 kDa, the principle of an optimal length applies, and for specific small molecule or peptide conjugations, a shorter, discrete PEG like PEG8 can provide sufficient shielding without being overly bulky.

Solubility and Aggregation: The hydrophilic nature of PEG is critical for increasing the aqueous solubility of hydrophobic compounds and reducing aggregation. broadpharm.commdpi.comrsc.org An intermediate length like PEG8 provides sufficient hydrophilicity to improve solubility and minimize hydrophobic interactions, thereby reducing aggregation and precipitation of the conjugated entity. rsc.org

Targeted Delivery: In targeted nanoparticle delivery, the PEG chain length can significantly impact the binding and uptake of nanoparticles by target cells. For instance, studies on nanoparticle vaccines targeting dendritic cells found that PEG-3000 (which corresponds to approximately PEG68) had an optimal chain length for antibody-receptor interactions and inducing T-cell responses, emphasizing that PEG chains cannot be extended indefinitely for shielding without compromising targeted delivery efficacy. nih.gov For smaller constructs, PEG8 provides a defined, consistent spacer that can be precisely controlled for specific targeting strategies.

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on its utility as a versatile building block for constructing advanced biomaterials and bioconjugates with tailored properties for biomedical and pharmaceutical applications. The objectives often revolve around leveraging its dual reactivity and the beneficial properties of the PEG spacer.

Key areas and objectives of research include:

Bioconjugation Strategies: A primary objective is to develop precise and efficient methods for conjugating biomolecules, such as proteins, peptides, and oligonucleotides, to various substrates or to each other. acs.orgnih.govresearchgate.net this compound facilitates site-specific modification due to the distinct reactivity of its thiol and carboxylic acid groups, enabling the creation of well-defined conjugates with controlled stoichiometry and orientation. acs.org

Functional Biomaterial Development: Researchers aim to incorporate this compound into the design of novel biomaterials. This includes surface functionalization of medical devices or implants to improve biocompatibility, reduce fouling, and enable specific cell interactions. axispharm.commdpi.comnih.gov It is also used in the creation of hydrogels, often through thiol-ene click chemistry, for applications in tissue engineering, drug delivery, and cell culture scaffolds, where precise control over mechanical properties and biomolecule immobilization is crucial. nih.govresearchgate.netacs.org

Drug Delivery System Enhancement: A significant objective is to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This compound is explored for conjugating drugs to enhance their aqueous solubility, extend their systemic circulation half-life by reducing renal clearance and enzymatic degradation, and decrease their immunogenicity. mdpi.comresearchgate.net This includes its application in the synthesis of advanced drug conjugates like PROTACs (Proteolysis-targeting chimeras) and Antibody-Drug Conjugates (ADCs), where the linker plays a critical role in drug stability and release. nih.govmdpi.commedchemexpress.com

Nanoparticle Functionalization: Research aims to utilize this compound for surface modification of nanoparticles. By coating nanoparticles with PEG, researchers seek to improve their stability in biological fluids, prevent aggregation, enhance their biocompatibility, and facilitate targeted delivery to specific cells or tissues, thereby optimizing their therapeutic or diagnostic efficacy. mdpi.comnih.gov

Biosensor and Diagnostic Tool Development: The ability of this compound to bind to metal surfaces (e.g., gold) and to conjugate biomolecules makes it valuable for creating functionalized surfaces for biosensors, diagnostic assays, and biochips, enabling the detection and analysis of biological interactions. broadpharm.comaxispharm.com

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJRDAORYSCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584840 | |

| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866889-02-3 | |

| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioconjugation Strategies and Reaction Mechanisms Involving Thiol Peg8 Acid

Thiol-Mediated Bioconjugation Reactions

Thiol-mediated bioconjugation encompasses several reaction types, including those involving maleimides, orthopyridyl disulfides (OPSS), and vinyl sulfones. medkoo.com The reactivity of the thiol group is influenced by its pKa, as the thiolate anion is the active nucleophile in Michael addition reactions.

Maleimide-thiol click chemistry is a prominent method for bioconjugation involving Thiol-PEG8-acid, forming stable thioether linkages. nih.govfishersci.canih.gov This reaction is highly specific for sulfhydryl groups under near-neutral pH conditions.

The kinetics of the maleimide-thiol reaction are rapid, often occurring faster than components can be manually mixed, which can lead to heterogeneous hydrogel networks in polymerization applications. Optimal conditions for this reaction are typically at pH 6.5–7.5, where the specificity for sulfhydryl groups is high. At pH values above 8.5, the reaction can favor primary amines, and the maleimide (B117702) group's hydrolysis rate to a nonreactive maleamic acid also increases, leading to a loss of selectivity. The reaction rate is directly influenced by the pKa of the thiol, as the thiolate anion concentration dictates the speed of nucleophilic attack. Strategies to decelerate gelation kinetics while maintaining biocompatibility include lowering the polymer weight percentage, buffer concentration, and pH. Incorporating electronegative peptides near the thiol can also slow reaction kinetics by increasing the thiol's pKa through electrostatic interactions.

The thioether bonds formed through maleimide-thiol click chemistry are generally considered stable. However, the initial product, a thiosuccinimide, can undergo a retro-Michael reaction, which introduces a degree of reversibility to the linkage.

While the maleimide-thiol linkage is often perceived as stable, its reversibility becomes a critical consideration in biological environments. In the absence of exogenous thiols, the effect of reversibility is negligible due to the rapid reformation of the biomaterial-conjugate. However, in many biological systems, an excess of endogenous thiols, such as those found on cell surface proteins or small molecule metabolites like glutathione, can promote the retro-Michael reaction, leading to the deconjugation and loss of the conjugated molecule. Hydrolysis of the thiosuccinimide ring can occur, forming a derivative that is more resistant to the elimination reaction, thereby improving the stability of the conjugate.

This compound readily reacts with orthopyridyl disulfide (OPSS) and vinylsulfone. nih.govfishersci.canih.gov Vinyl sulfones are known as Michael acceptors and efficiently undergo addition reactions with thiols, such as cysteine residues. Similarly, the sulfone group in compounds like Bis-Sulfone-PEG8-acid can be conjugated with thiol groups of proteins.

Oxidative coupling represents another strategy for bioconjugation involving thiols. For instance, this compound (specifically PEG8-SH) can participate in tyrosinase-mediated oxidative coupling reactions, reacting with o-quinone generated in situ. This pathway, popularized by Francis and co-workers, demonstrates that both equivalents of thiol can react with the transiently formed dopaquinone. While other nucleophiles like aniline (B41778) and alkoxyamine can also participate, primary amines have shown limited reactivity in forming conjugated products under these conditions, even with increased pH or stoichiometry, contrasting with the behavior of secondary amines. Beyond bioconjugation, oxidative esterification of thiols with alcohols to form sulfinic esters has been achieved through electrochemical and metal-catalyzed methods. Additionally, the oxidative dehydrogenative coupling of thiols with alkanes has been developed for the synthesis of sulfoxides.

Maleimide-Thiol Click Chemistry

Carboxylic Acid-Mediated Bioconjugation Reactions

The terminal carboxylic acid group of this compound can be efficiently coupled to primary amine groups on biomolecules, forming stable amide bonds broadpharm.com. This process typically requires activating the carboxylic acid, which is often achieved using carbodiimide (B86325) chemistry or uronium-based coupling reagents.

Carbodiimide chemistry, particularly involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), is a widely employed method for forming amide bonds between carboxylic acids and primary amines in aqueous environments thermofisher.comnanopartz.comcreative-proteomics.com.

The process initiates with EDC reacting with the carboxylic acid group of this compound to form a highly reactive, yet short-lived, O-acylisourea intermediate creative-proteomics.comnih.govresearchgate.net. This intermediate is susceptible to hydrolysis in aqueous solutions, which can reduce reaction efficiency creative-proteomics.comresearchgate.net. To circumvent this, NHS is commonly added. NHS reacts with the O-acylisourea intermediate to form a more stable and highly reactive NHS ester thermofisher.comnih.govresearchgate.netwikipedia.org. This NHS ester is less prone to hydrolysis and significantly improves the efficiency and specificity of the subsequent coupling reaction creative-proteomics.comnih.govresearchgate.net.

Once the stable NHS ester of this compound is formed, it becomes highly reactive towards nucleophilic attack by primary amines thermofisher.comnih.govwikipedia.org. Primary amines are abundant in biomolecules, notably at the N-terminus of polypeptide chains (α-amine) and in the side chains of lysine (B10760008) residues (ε-amine) thermofisher.com. These amines, often positively charged at physiological pH and accessible on the protein surface, readily react with the activated NHS ester to yield a stable amide bond, releasing N-hydroxysuccinimide as a byproduct thermofisher.comwikipedia.org.

While effective, EDC/NHS chemistry requires careful optimization to maximize conjugation efficiency and minimize undesirable side reactions. The inherent instability of the O-acylisourea intermediate to hydrolysis in water is a primary concern, which NHS addition effectively addresses by forming the more stable NHS ester creative-proteomics.comresearchgate.net. Optimal reaction conditions, particularly pH, are critical; carboxylic acid activation with EDC is most effective at pH 3.5–4.5, while amide bond formation proceeds with highest yield in the pH range of 4–6 researchgate.net. However, EDC stability itself increases at or above pH 6.5 researchgate.net. Therefore, a two-step process, where activation occurs at a lower pH and subsequent conjugation at a slightly higher, more physiologically relevant pH, can enhance yields researchgate.net. Excessive EDC concentrations can also lead to side reactions, such as intramolecular crosslinks or unintended crosslinking between biomolecules, which NHS helps to mitigate by stabilizing the intermediate and improving specificity creative-proteomics.com.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another powerful coupling reagent frequently employed for amide bond formation, particularly in peptide synthesis and bioconjugation wikipedia.orgthieme-connect.de. HATU functions by activating the carboxylic acid group of molecules like this compound, leading to the formation of an active ester wikipedia.orgyoutube.com. This activated species then readily reacts with primary amines present on biomolecules to form a stable amide linkage wikipedia.orgthieme-connect.de. The mechanism involves the deprotonated carboxylic group attacking the electrophilic carbon of HATU to form an activated ester intermediate rsc.orgrsc.org. HATU-mediated reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) and require the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction wikipedia.orgthieme-connect.deyoutube.com. HATU is known for its high efficiency and fast reaction rates, and its use can help in achieving high yields in coupling reactions thieme-connect.deacs.org.

Amide Bond Formation via Carbodiimide Chemistry (e.g., EDC/NHS)

Orthogonal Bioconjugation with this compound

The bifunctional nature of this compound, possessing both a thiol and a carboxylic acid group, makes it an excellent candidate for orthogonal bioconjugation strategies broadpharm.comaxispharm.com. Orthogonal bioconjugation refers to the ability to perform two or more distinct chemical reactions on a single molecule or system without cross-reactivity between the different functional groups or their reagents rsc.orgunisi.it.

The thiol group (-SH) of this compound is highly reactive towards specific electrophiles under mild conditions, enabling selective modification. Common thiol-specific reactions include:

Maleimide chemistry: Thiols readily react with maleimides to form stable thioether bonds broadpharm.compapyrusbio.com. This reaction is widely used due to its high selectivity and fast kinetics under physiological conditions papyrusbio.com.

Sulfone reactions: The thiol group can also be conjugated with sulfone groups, as seen in Bis-Sulfone-PEG8-acid linkers, to form stable thioether linkages broadpharm.combroadpharm.comcreative-biolabs.com.

Reactions with transition metal surfaces: Thiols form strong dative bonds with gold, silver, and other transition metal surfaces, making them useful for surface modification and nanoparticle functionalization broadpharm.comthermofisher.com.

The carboxylic acid group, as detailed above, can be selectively activated and coupled to amines using EDC/NHS or HATU chemistry. The key to orthogonal bioconjugation with this compound lies in the ability to selectively target one functional group while leaving the other untouched, or to react them sequentially under different conditions. For instance, a thiol-maleimide reaction can be performed first, followed by a carboxylic acid-amine coupling, or vice versa, by carefully controlling pH, reaction stoichiometry, and the choice of activating reagents and nucleophiles. This allows for the precise, multi-step functionalization of biomolecules or surfaces, enabling the creation of complex bioconjugates with defined architectures for various applications acs.org.

Sequential and Simultaneous Conjugation Strategies

The presence of two orthogonal functional groups on this compound, namely a thiol and a carboxylic acid, enables both sequential and, under specific circumstances, simultaneous conjugation strategies.

Sequential Conjugation: This approach involves reacting one functional group of this compound with a target molecule, followed by the reaction of the second functional group with another molecule in a separate step. This sequential strategy offers significant control over the conjugation process, minimizing undesired side reactions and allowing for the precise construction of multi-component systems.

Thiol Reactivity: The thiol group (-SH) is highly nucleophilic and can readily react with various electrophilic partners. Common reactions include Michael addition with maleimides, vinyl sulfones, and orthopyridyl disulfide (OPSS) derivatives. broadpharm.commedkoo.com Additionally, thiols are known to react with transition metal surfaces, such as gold and silver, forming stable self-assembled monolayers, which is valuable for surface modification applications. broadpharm.com

Carboxylic Acid Reactivity: The carboxylic acid group (-COOH) can be activated to react with primary amine groups, typically found in proteins or peptides, to form stable amide bonds. This activation often employs carbodiimide chemistry, commonly utilizing reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS), or other coupling reagents like HATU or DCC. broadpharm.commedkoo.com

Simultaneous Conjugation: While sequential conjugation is generally preferred for precise control, simultaneous conjugation can occur if both reactive ends of this compound are exposed to their respective reaction partners concurrently. This approach is less common for forming well-defined, site-specific conjugates due to the potential for uncontrolled cross-linking or polymerization, especially if the reaction conditions are not carefully optimized. However, it might be employed in scenarios where the formation of complex, multi-component architectures without strict control over the order of attachment is acceptable or desired.

Minimizing Cross-Reactivity and Enhancing Specificity

Minimizing cross-reactivity and enhancing the specificity of bioconjugation reactions are critical for producing homogeneous and functional conjugates. This compound's design inherently supports these goals through the orthogonality of its reactive groups and the ability to control reaction conditions.

Orthogonal Chemistry: The chemical reactions involving the thiol group (e.g., Michael addition with maleimides) are distinct from those involving the activated carboxylic acid group (e.g., amide coupling with amines). broadpharm.commedkoo.comnih.govacs.org This inherent orthogonality allows for selective modification of different biomolecules or different sites on the same biomolecule without significant interference between the two ends of the linker.

pH Control: The reactivity of both thiol and carboxylic acid groups is highly dependent on the pH of the reaction environment. For instance, thiol groups are more nucleophilic at slightly alkaline pH, while maleimide reactions with thiols can proceed efficiently at pH values ranging from 5 to 8. acs.orgmdpi.com Conversely, amide bond formation via carbodiimide chemistry is typically optimized within a specific pH range that favors the activation of the carboxylic acid and the nucleophilicity of the amine. Careful adjustment of pH can therefore selectively activate one end of this compound while minimizing the reactivity of the other, thereby enhancing specificity.

Protecting Groups: Although the orthogonal nature of this compound's functional groups often reduces the necessity, temporary protecting groups can be employed to selectively block one reactive end while the other reacts, further ensuring specificity, particularly in complex multi-step syntheses.

Site-Specific Bioconjugation Approaches

Site-specific bioconjugation is crucial for developing homogeneous protein conjugates with improved therapeutic properties, such as enhanced plasma stability, increased binding efficiency, and reduced immunogenicity. nih.govmdpi.comnih.gov Unlike traditional random conjugation methods that can lead to heterogeneous mixtures, site-specific approaches ensure that the linker is attached at a predetermined location on the biomolecule. nih.govnih.gov

Targeting Native Amino Acids (e.g., Cysteine, Lysine)

This compound can be effectively utilized to target naturally occurring amino acid residues within proteins, most notably cysteine and lysine, due to their inherent nucleophilicity and accessibility in solvent-exposed regions. nih.govlibretexts.org

Cysteine Targeting: The thiol group of this compound is particularly well-suited for reacting with the thiol side chain of cysteine residues. Cysteine is often targeted due to its unique nucleophilicity, which allows for chemoselective conjugation. nih.govacs.org In native antibodies, cysteine residues typically exist as disulfide bonds. nih.gov To enable conjugation, these disulfide bonds can be selectively reduced to yield free thiols, which then become available for reaction with the thiol of this compound, often via a maleimide-functionalized intermediate or direct thiol-thiol exchange. mdpi.comnih.govlibretexts.org However, challenges exist, including the presence of multiple accessible cysteine residues, which can lead to heterogeneity, and the potential for disulfide scrambling or the reversibility of maleimide adducts in some biological environments. mdpi.comnih.gov

Lysine Targeting: The carboxylic acid group of this compound can be activated (e.g., using EDC/NHS chemistry) to form an amide bond with the ε-amino group of lysine residues. broadpharm.commedkoo.comnih.govmdpi.comlibretexts.org Lysine residues are abundant in many proteins, making them readily available targets. However, this abundance also presents a challenge, as it can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR) and diverse conjugation sites. nih.govmdpi.comnih.gov The reactivity of lysine residues can also vary depending on their local microenvironment and pKa, and N-terminal α-amino groups may also react, further contributing to heterogeneity. nih.govacs.orglibretexts.org

Applications of Thiol Peg8 Acid in Advanced Biomaterial Research

Surface Modification and Functionalization of Materials

The thiol group of Thiol-PEG8-acid exhibits a high affinity for noble metal surfaces, enabling the creation of well-defined surface coatings. The terminal carboxylic acid provides a reactive handle for subsequent conjugation with biomolecules, allowing for tailored surface properties. broadpharm.comaxispharm.combiochempeg.com

Noble metals like gold and silver are widely used in biosensing, imaging, and drug delivery due to their unique optical and electronic properties. However, their surfaces often suffer from non-specific protein adsorption, leading to reduced functionality and biocompatibility in biological environments. This compound offers an effective solution to these challenges. broadpharm.comaxispharm.comsemanticscholar.org

This compound can form self-assembled monolayers (SAMs) on gold and silver surfaces. This process involves the spontaneous organization of thiol molecules on the metal surface, driven by the strong dative bond formed between the sulfur atom of the thiol group and the noble metal. The resulting SAMs are highly ordered and densely packed, creating a uniform surface coating. broadpharm.compurepeg.comsigmaaldrich.comsigmaaldrich.com The formation of these monolayers is crucial for controlling the surface chemistry and properties of the modified material.

The PEG component of this compound is highly hydrophilic and forms a steric barrier that effectively reduces non-specific protein adsorption and cell adhesion on modified surfaces. This "stealth" characteristic is vital for improving the biocompatibility of biomaterials, preventing immune responses, and prolonging their circulation time in biological systems. axispharm.combiochempeg.comnih.govrsc.orgbroadpharm.comresearchgate.net The presence of the PEG layer minimizes the formation of a "protein corona," which can otherwise lead to rapid clearance of biomaterials by the reticuloendothelial system (RES). cd-bioparticles.comacs.orgacs.orgcore.ac.uk

Table 1: Impact of PEGylation on Surface Properties

| Property | Effect of PEGylation (e.g., this compound) | References |

| Non-specific Protein Adsorption | Significantly reduced | biochempeg.comrsc.orgresearchgate.netcd-bioparticles.comacs.orgacs.org |

| Cell Adhesion | Reduced | rsc.orgnih.gov |

| Biocompatibility | Enhanced | axispharm.combiochempeg.comresearchgate.netcd-bioparticles.comacs.orgcore.ac.ukfrontiersin.org |

| Colloidal Stability | Improved | biochempeg.comrsc.orgresearchgate.netcd-bioparticles.comcore.ac.uk |

| Circulation Time (in vivo) | Prolonged | rsc.orgcd-bioparticles.comacs.orgmdpi.com |

Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots, Magnetic Particles)

This compound is extensively used for the surface functionalization of various nanoparticles, including gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles (MNPs). This functionalization is critical for tailoring their properties for specific biomedical applications, such as targeted drug delivery, imaging, and diagnostics. broadpharm.comnih.govrsc.orgmdpi.comcenmed.comcenmed.combroadpharm.com

Nanoparticles are often synthesized with hydrophobic ligands on their surface, making them dispersible only in organic solvents. This compound facilitates ligand exchange, replacing these initial ligands with hydrophilic PEG chains. The strong affinity of the thiol group for the nanoparticle surface (e.g., gold, cadmium selenide (B1212193) in QDs) drives this exchange, enabling the transfer of nanoparticles from organic to aqueous phases. cenmed.combroadpharm.comresearchgate.netmdpi.comlincoln.ac.ukscholaris.cananopartz.com This strategy is particularly effective for creating water-soluble and biocompatible nanoparticles.

Table 2: Ligand Exchange Examples with this compound

| Nanoparticle Type | Original Ligands (Example) | This compound Role | Outcome | References |

| Gold Nanoparticles | Citrate, Alkanethiols | Replaces existing ligands | Water-soluble, functionalizable AuNPs | mdpi.comlincoln.ac.uknanopartz.comulb.ac.be |

| Quantum Dots | Trioctylphosphine (TOP), Trioctylphosphine oxide (TOPO) | Replaces existing ligands (partially) | Dispersibility in polar solvents (e.g., water) | researchgate.netfsu.edu |

PEGylation with this compound significantly enhances the colloidal stability and dispersibility of nanoparticles in biological fluids. The hydrophilic PEG chains provide steric hindrance, preventing aggregation of nanoparticles in high ionic strength solutions and physiological buffers. biochempeg.comrsc.orgresearchgate.netcd-bioparticles.comcenmed.comnih.govnanografi.com This improved stability is crucial for maintaining the integrity and functionality of nanoparticles in complex biological environments, ensuring their suitability for in vivo applications. For instance, PEG-coated magnetic nanoparticles are highly water dispersible and stable. acs.org

Table 3: Nanoparticle Properties Enhanced by this compound Functionalization

| Nanoparticle Type | Enhanced Property | Mechanism (due to PEGylation) | References |

| Gold Nanoparticles | Stability, Dispersibility | Steric hindrance, reduced aggregation | biochempeg.comrsc.orgresearchgate.netcd-bioparticles.comsigmaaldrich.com |

| Quantum Dots | Dispersion Stability, Biostability | Prevents aggregation, shields surface | frontiersin.orgresearchgate.netfsu.edunih.govnanografi.com |

| Magnetic Particles | Water Dispersibility, Colloidal Stability | Hydrophilic layer, steric hindrance | core.ac.ukmdpi.comacs.orgiphy.ac.cn |

Hydrogel Design and Fabrication

Thiol-Michael Addition Reactions

Thiol-Michael addition reactions are a cornerstone in the synthesis of advanced biomaterials, particularly hydrogels, due to their efficiency and mild reaction conditions. This reaction involves the nucleophilic addition of a thiol group to an electron-deficient carbon-carbon double bond (an "ene" or "Michael acceptor"), such as those found in maleimides, acrylates, norbornenes, or vinyl sulfones. nih.govacs.org this compound, with its reactive thiol moiety, actively participates in these reactions, enabling the formation of crosslinked polymer networks.

A significant advantage of the Thiol-Michael addition is its rapid kinetics under benign conditions, often requiring minimal or no catalysts, operating at ambient temperatures, and producing no harmful byproducts. nih.gov This makes it particularly suitable for biological applications where the incorporation of bioactive macromolecules and cells is desired. nih.gov For instance, thiol-norbornene photo-click reactions, a type of Thiol-Michael addition, have been shown to form hydrogels with accelerated gelation kinetics and high cytocompatibility. nih.govresearchgate.net Studies have demonstrated that the reaction kinetics between maleimide (B117702) and thiol functional groups are rapid, leading to the efficient formation of hydrogels. nih.gov

While Thiol-Michael addition conjugates are generally considered stable, reports indicate that thiol-maleimide adducts can undergo a retro-Michael reaction, particularly in biological environments with an excess of free thiols like glutathione. acs.org This reversibility can lead to a gradual loss of conjugation and potentially impact device performance. acs.org However, this can be mitigated by strategies that accelerate the hydrolysis of the maleimide-thiol adduct, forming a more stable ring-opened product. acs.org Thiol-functionalized PEG, including this compound, is also practical for creating self-assembling structures on metal surfaces, such as gold, and for protein PEGylation through Michael addition. mdpi.comnih.gov

Cell Encapsulation and 3D Cell Culture Platforms

This compound plays a vital role in the development of hydrogels for cell encapsulation and three-dimensional (3D) cell culture, offering a robust and cytocompatible environment that mimics native tissue. Poly(ethylene glycol) (PEG) hydrogels, derived from compounds like this compound, are widely utilized for these applications due to their compositional consistency, non-toxicity, hydrophilicity, and tunable chemical and mechanical properties. nih.gov

The use of Thiol-ene photo-click chemistry, often involving thiol-functionalized PEGs, has emerged as a preferred method for fabricating hydrogels for cell encapsulation. researchgate.net Unlike chain-growth photopolymerization methods (e.g., using PEG diacrylate), step-growth thiol-ene hydrogels minimize free radical-associated cell damage, thus offering superior cytocompatibility for sensitive cell types. researchgate.net This allows for the successful encapsulation of cells, such as pancreatic MIN6 β-cells, which can form spherical clusters naturally within these hydrogels. nih.gov

These 3D hydrogel platforms enable the creation and recovery of functional cellular structures. For example, pancreatic β-cells encapsulated in thiol-ene hydrogels have been shown to form spheroids that maintain their insulin (B600854) secretion capacity in response to glucose treatment, and can be retrieved via rapid enzymatic degradation of the gel. nih.govresearchgate.net Furthermore, Thiol-Michael addition hydrogels, including those formed with 8-arm PEG derivatives, are increasingly recognized for 3D cell culture due to their precise crosslinking chemistry and controllable mechano-biochemical characteristics, allowing for direct cell embedding under mild physiological conditions. researchgate.net The ability to create softer matrices and design hydrolytically degradable gels further promotes the phenotype, function, and proliferation of encapsulated cells, providing a more physiologically relevant environment for cell studies. nih.gov

Degradation and Swelling Properties of this compound-based Hydrogels

The degradation and swelling characteristics of hydrogels derived from this compound are critical for their application in biomaterial research, as these properties directly influence nutrient transport, waste removal, and the eventual remodeling or clearance of the scaffold in biological systems. Hydrolytic degradation of PEG-based hydrogels can be precisely engineered by incorporating labile linkages, such as ester bonds, within the macromer structure. iu.edu

For instance, thiol-norbornene hydrogels containing additional carboxylic acid groups, similar to the acid moiety in this compound, demonstrate enhanced susceptibility to hydrolytic degradation through accelerated ester hydrolysis. iu.edu The degradation kinetics of these hydrogels can be finely tuned by adjusting macromer compositions, allowing for complete degradation times ranging from a few hours to several weeks. iu.edu One study reported complete degradation of thiol-norbornene hydrogels within 7.5 hours, with a hydrolysis rate constant (k_hydrolysis) of 0.233 h⁻¹. acs.org

Swelling properties are intrinsically linked to the hydrogel's crosslink density and the molecular weight of its constituent PEG chains. An increase in crosslink density typically results in a decreased swelling ratio, while a higher molecular weight of PEG chains generally leads to an increased weight swelling ratio and reduced elastic moduli. nih.govresearchgate.netrsc.org As hydrogels degrade and crosslinks are cleaved, a reduction in crosslink density and modulus is observed, accompanied by an increase in equilibrium swelling. nih.gov The incorporation of biomolecules like gelatin into PEG hydrogels formed via Michael-type addition has also been shown to enhance swelling and accelerate degradation, offering additional control over these critical properties. nih.gov

Table 1: Representative Hydrogel Degradation and Swelling Properties

| Hydrogel Type (Illustrative) | Degradation Mechanism | Degradation Time (Example) | Swelling Behavior | Modulus (Relationship) |

| Thiol-Norbornene (with -COOH) | Enhanced Ester Hydrolysis | Hours to Weeks iu.edu | Tunable iu.edu | Decreases with degradation nih.gov |

| Thiol-NB Hydrogels | Hydrolysis | 7.5 hours acs.org | - | ~19 kPa (swollen) acs.org |

| PEGDA Hydrogels (Degrading) | Hydrolytic Chain Scission | Varied by MW nih.gov | Increased swelling nih.gov | Decreased modulus nih.gov |

Biocompatible Coatings for Medical Devices and Implants

Poly(ethylene glycol) (PEG) is recognized as the most biocompatible synthetic polymer material, making its derivatives, such as this compound, highly valuable for creating biocompatible coatings on medical devices and implants. nih.govbiochempeg.com The application of PEG-based coatings is driven by their ability to enhance the solubility, non-toxicity, and low immunogenicity of surfaces, which are crucial for minimizing adverse interactions with the biological environment. biochempeg.com

This compound can be effectively utilized to modify the surfaces of medical devices and implants. broadpharm.com Hydrophilic coatings, often composed of PEG, are a common strategy to alter the surface chemistry of polymers used in medical devices to improve their protein resistance. biolinscientific.com Techniques relying on covalent bonding, which this compound facilitates through its thiol and carboxylic acid functionalities, offer superior long-term stability for these coatings compared to simpler physical adsorption methods. broadpharm.combiolinscientific.com Furthermore, thiol-functionalized PEGs are particularly useful for creating self-assembling structures on metal surfaces, such as gold, commonly found in various medical implants. mdpi.comnih.gov

Reduction of Protein Adsorption and Cell Adhesion

A primary advantage of using this compound in coatings is its capacity to significantly reduce non-specific protein adsorption and subsequent cell adhesion on medical device surfaces. PEG coatings create a highly hydrated, hydrophilic barrier that effectively repels proteins and cells. biolinscientific.com This reduction in protein fouling is critical, as it directly mitigates both bacterial and mammalian cell adhesion, which are key factors in biofouling and implant-associated infections. biolinscientific.com

Enhancement of Biocompatibility and Device Lifespan

Poly(ethylene glycol) materials, including derivatives like this compound, are increasingly being used as raw materials for implanted medical devices, offering a superior alternative to traditional materials derived from plant, animal, or human sources due to their excellent biocompatibility and low immunogenicity. biochempeg.com The non-fouling characteristics imparted by PEG coatings are fundamental to ensuring the long-term success and safety of medical implants. This improved interaction with the biological environment translates into enhanced in vivo performance, reduced risk of complications, and ultimately, a prolonged functional lifespan for the medical device. uef.fi

Table 2: Benefits of this compound Coatings

| Property Enhanced | Mechanism of Action | Impact on Device Performance |

| Biocompatibility | Hydrophilic barrier, low immunogenicity biochempeg.com | Reduced immune response, minimized inflammation |

| Protein Adsorption | Steric hindrance, high water content biolinscientific.com | Prevention of biofouling, reduced thrombosis |

| Cell Adhesion | Reduced surface interactions biolinscientific.com | Prevention of unwanted cell growth, reduced infection risk biolinscientific.com |

| Device Lifespan | Minimized biofouling and immune reactions | Prolonged functionality, reduced need for replacement |

Thiol Peg8 Acid in Drug Delivery and Pharmaceutical Research

PEGylation for Enhanced Pharmacokinetics and Pharmacodynamics

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) molecules to drugs, proteins, or peptides, is a well-established strategy to improve the therapeutic efficacy and duration of action of pharmaceutical agents creative-biolabs.commdpi.comucl.ac.bewikipedia.org. This modification significantly alters the physicochemical properties of the parent molecule, leading to enhanced pharmacokinetics and pharmacodynamics wikipedia.orgscispace.comresearchgate.net. Thiol-PEG8-acid, as a reactive PEG derivative, facilitates these improvements by enabling the formation of stable conjugates.

Prolonged Circulation Time of Therapeutics

One of the primary benefits of PEGylation is the substantial increase in the systemic circulation time of therapeutic molecules creative-biolabs.comwikipedia.orgscispace.comfrontiersin.orgnih.govtandfonline.com. This is achieved through several mechanisms:

Increased Hydrodynamic Size: The attachment of PEG chains significantly increases the hydrodynamic volume of the conjugated drug, making it less susceptible to rapid renal clearance wikipedia.orgresearchgate.netnih.govtandfonline.com. For instance, PEG molecules with molecular weights less than approximately 20 kDa are primarily cleared by renal filtration, while higher molecular weight PEGs are eliminated more slowly tandfonline.com. Studies have shown that increasing PEG molecular weight (e.g., from 5 kDa to 20 kDa on micelles) can lead to increased circulation times, with half-lives extending from minutes to hours nih.gov.

Reduced Reticuloendothelial System (RES) Uptake: PEGylation creates a "stealth effect" by forming a hydrated shell around the drug or nanoparticle, which shields it from recognition and uptake by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS) mdpi.comscispace.comnih.govtandfonline.com. This reduced opsonization and phagocytosis contribute to extended blood circulation nih.govtandfonline.com. For example, PEG-coated liposomes have demonstrated significantly prolonged residence times in circulation compared to unmodified counterparts, with doxorubicin-loaded PEG-liposomes showing a drug half-life of 72 hours and circulation half-life of 36 hours, compared to free drug nih.govtandfonline.com.

The impact of PEGylation on the half-life of various therapeutics is summarized in the table below:

| Therapeutic Agent | Unmodified Half-life | PEGylated Half-life | Fold Increase (Approx.) | Reference |

| Asparaginase (B612624) | 20 hours | 357 hours | 18 | tandfonline.com |

| Superoxide Dismutase | 3.5 minutes | 540–990 minutes | 154–283 | tandfonline.com |

| Streptokinase | 4 minutes | 7–20 minutes | 1.75–5 | tandfonline.com |

| Lactoferrin | 3 minutes | 15–60 minutes | 5–20 | tandfonline.com |

| Doxorubicin (Liposomal) | - | 36 hours (circulation) | ~90 (bioavailability) | nih.gov |

Reduced Immunogenicity and Enzymatic Degradation

PEGylation also significantly reduces the immunogenicity and susceptibility to enzymatic degradation of therapeutic proteins and peptides creative-biolabs.comucl.ac.bewikipedia.orgscispace.comresearchgate.netfrontiersin.orgnih.gov.

Steric Hindrance: The flexible and highly hydrated PEG chains create a steric barrier around the conjugated molecule, physically masking antigenic epitopes from immune recognition wikipedia.orgresearchgate.netfrontiersin.org. This steric hindrance impedes the binding of antibodies and other immune components, thereby reducing the likelihood of an immune response wikipedia.orgscispace.comfrontiersin.org. For instance, PEGylation of asparaginase has been shown to eliminate its antigenicity and reduce severe allergic reactions wikipedia.orgfrontiersin.org.

Protection from Proteolytic Enzymes: The PEG shield also protects the therapeutic agent from proteolytic enzymes in the biological environment ucl.ac.bewikipedia.orgscispace.comfrontiersin.org. This physical barrier prevents enzymes from accessing and cleaving the peptide bonds, thus enhancing the stability of the drug and prolonging its functional activity in vivo ucl.ac.bescispace.com. This property is particularly valuable for protein and peptide therapeutics which are often prone to rapid degradation in the body frontiersin.org.

Drug Conjugation Strategies

This compound is a versatile linker due to its distinct reactive functional groups: a thiol (-SH) group and a carboxylic acid (-COOH) group medkoo.combroadpharm.comaxispharm.com. These groups enable diverse covalent attachment strategies for both small molecule drugs and larger biomolecules like proteins and peptides.

Covalent Attachment to Small Molecule Drugs

For small molecule drugs, this compound can be utilized to overcome common issues such as low solubility, rapid excretion, and untargeted biodistribution ucl.ac.be. The carboxylic acid group of this compound can readily form a stable amide bond with primary amine groups present in many small molecule drugs medkoo.combroadpharm.comaxispharm.com. This reaction typically occurs in the presence of activating agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) medkoo.combroadpharm.comaxispharm.com. By conjugating small molecules to this compound, their aqueous solubility can be significantly increased, and their pharmacokinetic profile improved by leveraging the benefits of PEGylation, such as prolonged circulation and altered biodistribution axispharm.combiochempeg.comucl.ac.be.

Conjugation to Proteins and Peptides (Protein PEGylation)

This compound is particularly valuable in protein and peptide PEGylation due to its dual reactive functionalities. The thiol group can react with maleimide (B117702), vinyl sulfone, or orthopyridyl disulfide (OPSS) moieties, which are commonly used to functionalize proteins or other PEG derivatives medkoo.combroadpharm.comaxispharm.com. Conversely, the carboxylic acid group allows for conjugation to amine-containing residues on proteins.

The N-terminus of a protein and the epsilon-amino groups of lysine (B10760008) residues are common targets for PEGylation due to their abundance and nucleophilicity researchgate.netpnas.org. The carboxylic acid group of this compound can be activated and subsequently react with these primary amine groups to form stable amide bonds medkoo.combroadpharm.comaxispharm.com. This reaction is a widely used method for protein PEGylation.

The process often involves:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using carbodiimide (B86325) reagents (e.g., EDC) in combination with N-hydroxysuccinimide (NHS) or HATU to form an active ester medkoo.combroadpharm.com.

Amide Bond Formation: The activated this compound then reacts with the primary amine groups on the protein's N-terminus or lysine side chains, resulting in the formation of a stable amide conjugate medkoo.combroadpharm.comaxispharm.com.

While lysine PEGylation can lead to heterogeneous products due to the multiple lysine residues typically present on a protein, N-terminal PEGylation offers a more site-specific approach as there is usually only one N-terminus per polypeptide chain pnas.org. The ability of this compound to react with these amine groups provides a flexible platform for modifying proteins and peptides, contributing to improved therapeutic properties such as enhanced stability and prolonged circulation.

Cysteine (Thiol) PEGylation

Cysteine (thiol) PEGylation is a prominent strategy for modifying proteins and peptides, leveraging the reactive thiol group found in cysteine residues. This compound, with its terminal thiol functionality, is a key reagent in this process. The method primarily relies on maleimide chemistry, where the thiol group of the PEG linker reacts selectively and irreversibly with maleimide derivatives to form stable thioether bonds. broadpharm.commdpi.combiochempeg.comcreativepegworks.comnih.gov This conjugation can be performed under mild, neutral, or slightly basic buffer conditions. mdpi.combiochempeg.comcreativepegworks.com

The PEGylation of biomolecules via thiol groups offers several advantages, including increased solubility and stability, and a reduction in immunogenicity, which are crucial for therapeutic applications. biochempeg.comaxispharm.comaxispharm.combiochempeg.com Beyond protein modification, thiol-functionalized PEGs are also practical for constructing self-assembling structures on various metal surfaces, such as gold and silver, due to the high affinity of thiols for these metals. mdpi.combiochempeg.comaxispharm.com

Carboxyl PEGylation

This compound is also equipped with a terminal carboxylic acid group, enabling another important PEGylation strategy: carboxyl PEGylation. This involves the reaction of the carboxylic acid moiety with primary amine groups present on target molecules. broadpharm.combroadpharm.com The formation of a stable amide bond typically requires the presence of coupling agents. broadpharm.combroadpharm.com Common activators used for this reaction include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.combroadpharm.com This dual reactivity makes this compound a versatile heterobifunctional linker, capable of conjugating to different chemical functionalities depending on the desired application. broadpharm.com

Role in Nanoparticle-Based Drug Delivery Systems

Polyethylene glycol (PEG) linkers, including this compound, are extensively utilized in nanoparticle-based drug delivery systems due to their favorable properties, such as aqueous solubility and non-immunogenicity. biochempeg.combroadpharm.com The process of PEGylation, which involves covalently attaching PEG molecules to the surface of nanoparticles, is instrumental in enhancing the pharmacokinetics of encapsulated drugs. mdpi.comresearchgate.net This modification creates a "stealth effect" that allows nanoparticles to evade rapid clearance by the reticuloendothelial system (RES), thereby significantly extending their circulation time in the bloodstream. researchgate.net

Surface Functionalization of Nanocarriers for Targeted Delivery

This compound plays a critical role in the surface functionalization of nanocarriers for targeted drug delivery. The thiol group of this compound exhibits a strong affinity for transition metal surfaces, particularly gold and silver, enabling the formation of robust Au-S and Ag-S bonds. broadpharm.commdpi.combiochempeg.comaxispharm.comnih.gov This characteristic allows for the direct and stable attachment of the PEG linker to metal nanoparticles. mdpi.comnih.gov

Furthermore, the terminal carboxylic acid group of this compound provides an additional reactive site for conjugating various biologically relevant ligands. broadpharm.combroadpharm.com These ligands, such as fluorescent dyes or antibodies, can be attached via amide bond formation with primary amines, facilitating targeted delivery to specific cells or tissues. broadpharm.combroadpharm.comnih.gov This dual functionality of this compound enables the precise engineering of nanoparticle surfaces, leading to the development of sophisticated nanocarriers with enhanced targeting capabilities and prolonged systemic circulation. nih.govmdpi.com

PROTAC (Proteolysis Targeting Chimeras) Synthesis

This compound is recognized as a key PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). arctomsci.commedchemexpress.combioscience.co.ukmedchemexpress.comtargetmol.cn PROTACs represent an innovative therapeutic modality designed to induce the targeted degradation of specific proteins within cells. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. arctomsci.commedchemexpress.comjenkemusa.com A typical PROTAC molecule is a heterobifunctional compound composed of three essential components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ligands. arctomsci.commedchemexpress.comjenkemusa.com

This compound as a Linker in PROTAC Structures

The inclusion of a PEG spacer, such as the PEG8 chain in this compound, offers several advantages for PROTAC molecules. It significantly increases their water solubility, which in turn can enhance cell permeability and potentially improve oral absorption. jenkemusa.com Furthermore, the specific length of the PEG linker contributes to the optimal spatial arrangement between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein. jenkemusa.com The bifunctional nature of this compound, possessing both a thiol and a carboxylic acid group, provides flexibility in assembling PROTAC structures, allowing for diverse attachment points to the target protein ligand and the E3 ligase ligand. broadpharm.comjenkemusa.com

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H38O10S | biochempeg.combroadpharm.comnih.gov |

| Molecular Weight | 458.6 g/mol | biochempeg.combroadpharm.comnih.gov |

| CAS Number | 866889-02-3 | biochempeg.combroadpharm.comnih.gov |

| Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH) | broadpharm.com |

| Solubility | Hydrophilic, soluble in aqueous media | broadpharm.com |

| Purity (typical) | ≥95% | biochempeg.combroadpharm.com |

| Storage Condition (typical) | -5°C or -20°C, dry, avoid sunlight/protect from light | biochempeg.combroadpharm.comarctomsci.commedchemexpress.com |

Design Principles for E3 Ubiquitin Ligase and Target Protein Ligands

This compound plays a significant role as a linker in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). arctomsci.commedchemexpress.commedchemexpress.com PROTACs represent a novel therapeutic strategy that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins, rather than merely inhibiting their function. arctomsci.commedchemexpress.comjenkemusa.comsigmaaldrich.com A typical PROTAC molecule is heterobifunctional, comprising three essential components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. arctomsci.commedchemexpress.comjenkemusa.comsigmaaldrich.com

The linker component is critical to the PROTAC's efficacy, as its length, flexibility, and chemical nature can significantly influence the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. jenkemusa.com Polyethylene glycol (PEG) chains, such as the PEG8 in this compound, are frequently incorporated into PROTAC linkers due to their advantageous properties. jenkemusa.com The hydrophilic nature of the PEG spacer enhances the water solubility of the PROTAC, which can improve cell permeability and potentially aid in oral absorption. jenkemusa.combroadpharm.com

This compound offers distinct reactive handles for the precise conjugation of both the target protein ligand and the E3 ubiquitin ligase ligand. The terminal carboxylic acid group can readily react with primary amine groups, typically in the presence of activating agents like EDC or HATU, to form stable amide bonds. broadpharm.com Concurrently, the thiol group can undergo various conjugation reactions, including reactions with maleimide, ortho-pyridyl disulfide (OPSS), vinylsulfone, and even transition metal surfaces such as gold and silver. broadpharm.com This dual functionality allows for orthogonal conjugation strategies, enabling the precise assembly of complex PROTAC structures with specific orientations and optimal linker lengths for effective protein degradation.

The choice of linker length, including the number of PEG units, is a key design principle that influences the efficiency of target protein ubiquitination and subsequent degradation. Researchers meticulously investigate different linker lengths to optimize the spatial arrangement between the target protein and the E3 ligase, facilitating efficient ubiquitination by the E2-ubiquitin conjugate. This fine-tuning is essential for achieving potent and selective protein degradation.

Prodrug Synthesis and Controlled Release Mechanisms

This compound serves as a valuable building block in the synthesis of prodrugs and the development of controlled release mechanisms within pharmaceutical research. Prodrugs are pharmacologically inactive compounds that undergo enzymatic or chemical transformation in vivo to release the active parent drug. The design of prodrugs often aims to overcome limitations of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or lack of targeting specificity.

PEGylation, the covalent attachment of polyethylene glycol chains to drug molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.comresearchgate.net The incorporation of PEG, including PEG8 derivatives like this compound, can significantly improve drug solubility and stability, prolong circulation time in the bloodstream by reducing renal clearance and immune recognition, and mitigate immunogenicity. mdpi.comresearchgate.net

This compound, with its reactive thiol and carboxylic acid functionalities, provides a versatile scaffold for conjugating drug molecules to form prodrugs or drug conjugates designed for controlled release. The carboxylic acid group can be utilized to form amide bonds with amine-containing drugs or linkers, while the thiol group can engage in Michael addition reactions with maleimide-activated compounds or form disulfide bonds with other thiols. broadpharm.com These conjugation chemistries allow for the creation of cleavable or non-cleavable linkages, depending on the desired release profile.

For instance, the PEG8 moiety itself can contribute to controlled release by influencing the drug's diffusion rate from a delivery system or by affecting the rate of enzymatic cleavage if a cleavable linker is incorporated. While this compound is not a prodrug itself, its structural features enable its use as a "versatile spacer or linker in prodrug synthesis," allowing researchers to gain "precise control over the drug release rate and activation within the body." This controlled release mechanism has the potential to improve therapeutic outcomes by maintaining drug concentrations within the therapeutic window for extended periods, reducing dosing frequency, and potentially minimizing off-target effects. researchgate.net

The ability to precisely control the conjugation and release of active pharmaceutical ingredients through the judicious use of compounds like this compound is fundamental to advancing targeted drug delivery systems, including those based on nanoparticles, hydrogels, and liposomes. researchgate.net

Advanced Characterization Techniques for Thiol Peg8 Acid Conjugates and Systems

Spectroscopic Methods

Spectroscopic techniques are fundamental in the analysis of Thiol-PEG8-acid conjugates, offering insights into chemical structure, bonding, and conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and its conjugates. It provides precise information about the chemical environment of atomic nuclei, confirming the presence of key functional groups and the integrity of the PEG linker. nih.gov

¹H NMR Spectroscopy: Proton NMR is instrumental in verifying the structure of this compound and its derivatives. The spectrum reveals characteristic signals for the protons within the molecule. The prominent peak for the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) typically appears as a singlet or multiplet around 3.6 ppm. researchgate.netresearchgate.net Protons on the carbons adjacent to the terminal functional groups exhibit distinct chemical shifts. For instance, the methylene (B1212753) protons next to the thiol group (-S-CH₂-) are often observed around 2.9 ppm, while the thiol proton itself (-SH) can appear as a triplet around 1.3-2.7 ppm. researchgate.netresearchgate.net The protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH) are typically found in the 2-3 ppm region. libretexts.org The acidic proton of the carboxyl group is highly deshielded and appears far downfield, often between 10-12 ppm, and its signal can be broadened due to hydrogen bonding. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the repeating ethylene glycol backbone (-C H₂C H₂O-) characteristically resonate around 70 ppm. researchgate.netfigshare.comresearchgate.net The carbonyl carbon of the carboxylic acid group is significantly deshielded due to the electronegative oxygen atoms, with its signal appearing in the range of 160-180 ppm. researchgate.netlibretexts.org Carbons adjacent to the functional groups, such as the carbon bonded to the thiol group (-C H₂-SH) and the one next to the carboxylic acid (-C H₂-COOH), also show distinct chemical shifts that confirm the structure. researchgate.net

Monitoring changes in the NMR spectra before and after a conjugation reaction provides definitive evidence of bond formation. For example, the disappearance of the thiol proton signal can indicate the formation of a thioether or disulfide bond.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid Proton) | 10.0 - 12.0 (broad) | - | libretexts.org |

| -COOH (Carbonyl Carbon) | - | 160 - 180 | researchgate.netlibretexts.org |

| PEG Backbone (-CH₂CH₂O-) | ~3.6 | ~70 | researchgate.netresearchgate.netresearchgate.net |

| -CH₂-COOH | 2.0 - 3.0 | ~69 | researchgate.netlibretexts.org |

| -S-CH₂- | ~2.9 | - | researchgate.net |

| -SH (Thiol Proton) | 1.3 - 2.7 | - | researchgate.netresearchgate.net |

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the conjugation of this compound, particularly when the reaction involves a chromophore. nih.gov The technique is often used to follow the progress of reactions between the thiol group and maleimide-functionalized molecules. rsc.org The maleimide (B117702) group has a characteristic UV absorbance peak (around 290-300 nm) which decreases as the thiol-maleimide reaction proceeds to form a stable thioether linkage. rsc.org This allows for real-time monitoring of the conjugation reaction and can be used to determine reaction kinetics and completion. nih.govrsc.org

While this compound itself does not have a strong chromophore in the standard UV-Vis range, its conjugates with proteins or other molecules can be analyzed. Changes in the absorption spectrum of a protein, for example, can indicate successful conjugation and may provide information about changes in the protein's local environment.

Fluorescence spectroscopy, a type of emission spectroscopy, can also be employed. If this compound is conjugated to a fluorescently labeled molecule, changes in the fluorescence intensity or emission wavelength can provide information about the conjugation efficiency and the microenvironment of the fluorophore. For thiol analysis, derivatization with a fluorogenic reagent can be performed, followed by fluorescence detection to quantify thiol content. diva-portal.org

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu For this compound and its conjugates, FTIR can confirm the presence of the key thiol and carboxylic acid functionalities, as well as the characteristic ether linkages of the PEG chain. researchgate.net

The key vibrational bands for this compound include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹. libretexts.orginstanano.com This broadness is due to hydrogen bonding.

S-H Stretch (Thiol): A weak, but distinct, absorption peak typically found around 2550-2600 cm⁻¹. researchgate.netmdpi.com The disappearance of this peak is a clear indicator of successful conjugation via the thiol group.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band located around 1700-1760 cm⁻¹. researchgate.netucdavis.eduinstanano.com The exact position can be influenced by hydrogen bonding.

C-O-C Stretch (PEG Ether): A very strong and prominent band, characteristic of the PEG backbone, typically appears in the region of 1050-1150 cm⁻¹.

By comparing the FTIR spectra before and after a conjugation reaction, one can confirm the formation of new bonds. For instance, if the carboxylic acid is reacted to form an amide, the characteristic C=O stretch will shift, and new bands corresponding to the amide linkage (Amide I and Amide II) will appear. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak | researchgate.netmdpi.com |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad | libretexts.orginstanano.com |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1760 | Strong | ucdavis.eduinstanano.com |